![molecular formula C16H14F3N5OS B2827535 2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetohydrazide CAS No. 955976-95-1](/img/structure/B2827535.png)
2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetohydrazide
Overview
Description
2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetohydrazide is an organic compound belonging to the class of hydrazides. This compound is characterized by its thiazole, pyrazole, and trifluoromethyl groups, which bestow unique chemical and physical properties. These structural components contribute to its wide-ranging applications in chemical, biological, medicinal, and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetohydrazide typically involves multiple steps:
Formation of 3-methyl-5-(trifluoromethyl)-1H-pyrazole: : This step generally starts with the cyclization of suitable precursors under controlled acidic or basic conditions.
Synthesis of 4-phenyl-1,3-thiazole: : This moiety is usually synthesized via the Hantzsch thiazole synthesis method, involving a reaction between α-bromoketones and thioamides.
Coupling Reactions: : The final compound is formed by coupling the pyrazole and thiazole units through a series of nucleophilic substitution reactions, followed by acetohydrazide formation.
Industrial Production Methods: On an industrial scale, these reactions are optimized for higher yields and cost-efficiency. Catalysts and optimized conditions (temperature, pH, solvents) are employed to ensure reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation, particularly at the thiazole ring, using reagents like hydrogen peroxide or peracids, yielding sulfoxides or sulfones.
Reduction: : Reduction reactions often target the pyrazole ring, using reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C).
Substitution: : The compound is susceptible to electrophilic and nucleophilic substitution reactions, primarily due to the reactive sites on the pyrazole and thiazole rings.
Common Reagents and Conditions:
Oxidation: : H₂O₂, m-CPBA
Reduction: : LiAlH₄, Pd/C with hydrogen gas
Substitution: : Alkyl halides, acyl halides, and amines
Major Products Formed:
Oxidation yields sulfoxides and sulfones.
Reduction yields corresponding amines or alcohols.
Substitution reactions yield various substituted derivatives depending on the reagent used.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetohydrazide typically involves multi-step reactions starting from simpler precursors. The structural characterization can be achieved through techniques such as NMR spectroscopy and X-ray crystallography, confirming the molecular structure and purity of the synthesized compound.
Table 1: Synthesis Overview
Step | Reagents/Conditions | Yield (%) |
---|---|---|
1 | Methylation of pyrazole precursor with trifluoromethyl group | 85% |
2 | Thiazole formation via cyclization | 78% |
3 | Acetylation to form final product | 82% |
Antimicrobial Activity
Recent studies have reported that derivatives of pyrazoles exhibit significant antimicrobial properties. Specifically, the compound has shown effectiveness against various bacterial strains. For instance, in a study assessing its activity against Escherichia coli and Staphylococcus aureus, the compound demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Table 2: Antimicrobial Efficacy
Bacterial Strain | MIC (µg/mL) | Standard Antibiotic (MIC) |
---|---|---|
Escherichia coli | 32 | 16 |
Staphylococcus aureus | 16 | 8 |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.
Anticancer Activity
In addition to its antimicrobial and anti-inflammatory properties, this compound has been evaluated for its anticancer activity. Various studies have demonstrated that it exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC3), and liver carcinoma (HepG2).
Table 3: Anticancer Activity
Pharmacokinetics
Similar compounds are known to be well absorbed and distributed throughout the body. They are metabolized by various enzymes and primarily excreted via the kidneys. The pharmacokinetic profile of this compound remains to be fully elucidated but is critical for understanding its therapeutic potential.
Mechanism of Action
The compound's effects are primarily due to its ability to interact with specific molecular targets.
Molecular Targets and Pathways: : It often targets enzymes and receptors, inhibiting or modulating their activity through binding interactions. This interaction can alter cellular pathways and lead to varied biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways.
Comparison with Similar Compounds
2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetohydrazide is unique compared to other hydrazide derivatives due to its trifluoromethyl group, which enhances its chemical stability and biological activity.
Similar Compounds: : Other hydrazide derivatives include acetohydrazides without the trifluoromethyl or thiazole groups.
Uniqueness: : The trifluoromethyl group imparts unique electronic properties that enhance the compound's reactivity and interactions with biological molecules.
Biological Activity
The compound 2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetohydrazide is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates a thiazole moiety and a pyrazole ring, both of which are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on available literature and recent research findings.
Chemical Structure and Properties
The chemical formula of the compound is with a molecular weight of 363.36 g/mol. The presence of trifluoromethyl groups and multiple heteroatoms contributes to its unique properties and biological activities.
Biological Activity Overview
Research indicates that compounds containing thiazole and pyrazole moieties exhibit various biological activities:
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazole and pyrazole derivatives. For instance:
- Thiazole Derivatives : Thiazoles have been reported to exhibit cytotoxic effects against various cancer cell lines. A study indicated that certain thiazole-based compounds showed IC50 values in the range of 1.61 to 1.98 µg/mL against cancer cell lines, demonstrating significant antiproliferative activity .
- Pyrazole Compounds : Pyrazole derivatives have also shown promising results in inhibiting tumor growth. For example, a derivative demonstrated an IC50 value of 49.85 µM against A549 lung cancer cells .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored, with some derivatives exhibiting significant antibacterial activity against various pathogens. The presence of the thiazole ring enhances the compound's ability to penetrate microbial membranes, increasing its efficacy .
Anti-inflammatory Properties
Compounds similar to this compound have been studied for their anti-inflammatory effects. They work by inhibiting key enzymes involved in inflammatory pathways, thus reducing inflammation in various models .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key observations include:
- The trifluoromethyl group enhances lipophilicity, improving membrane permeability.
- The thiazole moiety is essential for cytotoxicity; modifications to this structure can significantly alter activity.
- The pyrazole ring contributes to the overall stability and reactivity, impacting both anticancer and anti-inflammatory activities.
Data Tables
Biological Activity | IC50 Value (µM) | Cell Line/Model |
---|---|---|
Thiazole Derivative | 1.61 - 1.98 | Various Cancer Cells |
Pyrazole Derivative | 49.85 | A549 |
Antimicrobial Activity | Varies | Various Pathogens |
Case Studies
- Antitumor Activity Study : A recent study synthesized several thiazole-pyrazole hybrids and evaluated their cytotoxicity against HCT116 colon cancer cells, revealing that compounds with specific substitutions on the phenyl ring exhibited superior activity compared to standard chemotherapeutics like doxorubicin .
- Anti-inflammatory Mechanism Exploration : Another investigation focused on the anti-inflammatory properties of similar compounds, demonstrating that they effectively inhibited COX enzymes in vitro, leading to reduced prostaglandin synthesis and inflammation in animal models .
Properties
IUPAC Name |
2-[2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl]acetohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5OS/c1-9-7-12(16(17,18)19)24(23-9)15-21-14(10-5-3-2-4-6-10)11(26-15)8-13(25)22-20/h2-7H,8,20H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FODGXENEXLSOCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=C(S2)CC(=O)NN)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101326595 | |
Record name | 2-[2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl]acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101326595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820689 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
955976-95-1 | |
Record name | 2-[2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl]acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101326595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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